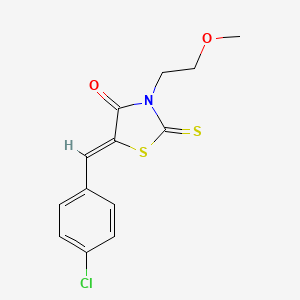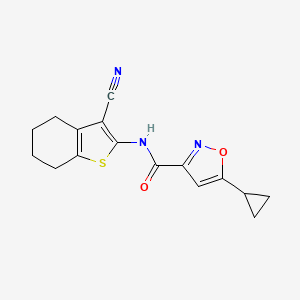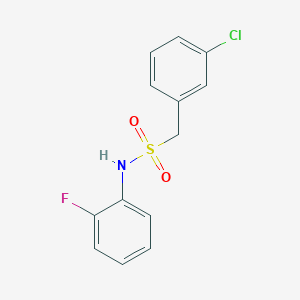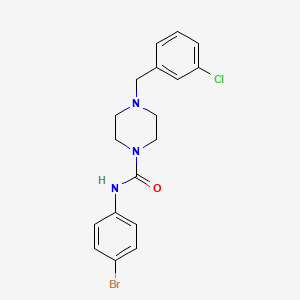
N-(2-chlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
Overview
Description
N-(2-chlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as CSP-1103, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
N-(2-chlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in a variety of areas, including anxiety, depression, and pain management. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as analgesic effects in models of neuropathic pain. Additionally, N-(2-chlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce cocaine-seeking behavior in animal models.
Mechanism of Action
The exact mechanism of action of N-(2-chlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and pain perception, among other functions. By blocking this receptor, N-(2-chlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide may have anxiolytic, antidepressant, and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide can modulate the activity of several neurotransmitters, including serotonin, dopamine, and noradrenaline. This modulation may contribute to its anxiolytic, antidepressant, and analgesic effects. Additionally, N-(2-chlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to increase the release of oxytocin, a hormone that is involved in social bonding and stress regulation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in lab experiments is that it has been shown to have low toxicity and few side effects in animal models. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research involving N-(2-chlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of anxiety and depression in humans. Additionally, it may be useful for the treatment of neuropathic pain or as an adjunct therapy for drug addiction. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(2-chlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-methylsulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S/c1-20(18,19)16-8-6-15(7-9-16)12(17)14-11-5-3-2-4-10(11)13/h2-5H,6-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHNRFMAFPSRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4746479.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4746481.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4746484.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4746492.png)


![methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4746509.png)
![1-(2-fluorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4746516.png)
![4-{[benzyl(methyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B4746517.png)


![methyl 4-{[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B4746549.png)

![methyl 3-[2-(benzylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4746562.png)